molecular formula C12H21NO3S B11504042 N-cyclohexyl-2-(1,1-dioxidotetrahydrothien-3-yl)acetamide

N-cyclohexyl-2-(1,1-dioxidotetrahydrothien-3-yl)acetamide

Cat. No.: B11504042
M. Wt: 259.37 g/mol
InChI Key: OFDYVTXDRIAFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-CYCLOHEXYL-2-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a cyclohexyl group and a thiolane ring, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-2-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, with temperature and solvent choice playing crucial roles.

Major Products

Scientific Research Applications

N-CYCLOHEXYL-2-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-2-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The cyclohexyl group and thiolane ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
  • N-cyclohexyl-2-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]acetamide

Uniqueness

N-CYCLOHEXYL-2-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE stands out due to its specific combination of a cyclohexyl group and a thiolane ring, which imparts unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H21NO3S

Molecular Weight

259.37 g/mol

IUPAC Name

N-cyclohexyl-2-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C12H21NO3S/c14-12(13-11-4-2-1-3-5-11)8-10-6-7-17(15,16)9-10/h10-11H,1-9H2,(H,13,14)

InChI Key

OFDYVTXDRIAFPO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CC2CCS(=O)(=O)C2

Origin of Product

United States

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